REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH:5]=[CH:4][CH:3]=1.[B-](F)(F)(F)[C:14]([CH3:16])=[CH2:15].[K+].C(=O)([O-])[O-].[K+].[K+].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=C(S([O-])(=O)=O)C=2OC)CCCCC1.[Na+]>C(O[Pd]OC(=O)C)(=O)C.O1CCOCC1.O>[CH2:15]=[C:14]([C:2]1[N:7]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH:5]=[CH:4][CH:3]=1)[CH3:16] |f:1.2,3.4.5,6.7,9.10|
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Name
|
|
Quantity
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4.2 g
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Type
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reactant
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Smiles
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ClC1=CC=CC(=N1)C(=O)OCC
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Name
|
|
Quantity
|
4.353 g
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Type
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reactant
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Smiles
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[B-](C(=C)C)(F)(F)F.[K+]
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Name
|
|
Quantity
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4.378 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.6959 g
|
Type
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reactant
|
Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C(=CC=C1OC)S(=O)(=O)[O-])OC)C1CCCCC1.[Na+]
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Name
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|
Quantity
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0.1524 g
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Type
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catalyst
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Smiles
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C(C)(=O)O[Pd]OC(C)=O
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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O1CCOCC1.O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The second flask was also evacuated with vacuum
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Type
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ADDITION
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Details
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back filled with N2 for 3 times
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Type
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CUSTOM
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Details
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The cold degassed dioxane/H2O
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Type
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ADDITION
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Details
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was then added to the second flask, which
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Type
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CUSTOM
|
Details
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was evacuated with vacuum
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Type
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ADDITION
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Details
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back filled with argon 5 times
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated to 80° C. for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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The reaction was cooled to ambient temperature
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was then diluted with EtOAc (200 mL)
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Type
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WASH
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Details
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The organic layer was washed with saturated NaHCO3
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated
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Reaction Time |
20 min |
Name
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|
Type
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product
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Smiles
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C=C(C)C1=CC=CC(=N1)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |